Glycyl-L-phenylalanylglycinamide
Description
Glycyl-L-phenylalanylglycinamide (CAS RN: 13467-26-0), also known as H-Gly-Phe-NH₂ acetate, is a dipeptide amide derivative composed of glycine (Gly) and L-phenylalanine (Phe) residues, with a C-terminal amide group and an acetate counterion. Its molecular formula is C₁₁H₁₅N₃O₂·C₂H₄O₂, yielding a molecular weight of 282.29 g/mol (base: 222.24 g/mol + acetate: 60.05 g/mol) . The compound’s structure (Figure 1) features a hydrophobic phenyl group from Phe, which influences its solubility and interactions with biological membranes. The amide terminus enhances metabolic stability compared to carboxylic acid-terminated peptides, making it relevant in neuropeptide research and drug design .
Properties
CAS No. |
215320-78-8 |
|---|---|
Molecular Formula |
C13H18N4O3 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-(2-amino-2-oxoethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C13H18N4O3/c14-7-12(19)17-10(13(20)16-8-11(15)18)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H2,15,18)(H,16,20)(H,17,19)/t10-/m0/s1 |
InChI Key |
JFJPJIFNQPZLAL-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-phenylalanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used to introduce new groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction can lead to modified peptide structures.
Scientific Research Applications
Glycyl-L-phenylalanylglycinamide has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate peptide-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications, including as a drug delivery agent or in the development of peptide-based drugs.
Industry: The compound can be used in the production of peptide-based materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Glycyl-L-phenylalanylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Glycyl-L-phenylalanine (H-Gly-Phe-OH)
Key Differences :
- Terminal Group : Glycyl-L-phenylalanine (CAS RN: 3321-03-7) terminates in a carboxylic acid (-COOH) instead of an amide (-CONH₂), significantly altering its chemical reactivity and enzymatic susceptibility.
- Molecular Weight : 222.24 g/mol (vs. 222.24 g/mol for the base form of Glycyl-L-phenylalanylglycinamide) .
- Solubility : Both compounds exhibit moderate solubility in polar solvents, but the amide form shows better stability in physiological conditions due to resistance to carboxypeptidase degradation .
Prolyl-Lysyl-Glycinamide (CAS RN: 55299-63-3)
Structural and Functional Contrasts :
- Sequence and Residues : Prolyl-Lysyl-Glycinamide (C₁₃H₂₅N₅O₃, MW: 299.37 g/mol) incorporates proline (Pro) and lysine (Lys), introducing conformational rigidity (from Pro’s cyclic structure) and a positively charged side chain (from Lys) .
- Bioactivity : Unlike this compound, this tripeptide is studied for its role in cell signaling pathways, particularly in immune responses .
Glycyl-L-alanyl-L-phenylalanine (NIST Data)
Comparative Data :
Glycyl-L-phenylalanyl-L-alanylglycyl-L-aspartic Acid (CAS RN: 823232-96-8)
Key Features :
- Tetrapeptide Complexity : Incorporates aspartic acid (Asp), introducing a negatively charged carboxyl group. This enhances water solubility (logP: -2.1) compared to this compound (logP: 0.8) .
- Biological Relevance : Asp-containing peptides are often utilized in metal chelation studies or as enzyme inhibitors .
Research Findings and Implications
- Metabolic Stability : The amide terminus in this compound reduces susceptibility to enzymatic cleavage, extending its half-life in vivo compared to acid-terminated analogues .
- Structural Influences : Hydrophobic residues (e.g., Phe) enhance blood-brain barrier penetration, while charged residues (e.g., Asp, Lys) improve solubility but limit membrane permeability .
- Analytical Methods : Techniques like HPLC (referenced in GlycoBase ) and MIRAGE guidelines for glycomics are adaptable for peptide characterization, ensuring accurate quantification of structural variants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
